8-(benzylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(Benzylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(benzylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available purine derivatives.
N-Alkylation: The purine core undergoes N-alkylation with benzylamine and 3-methylbenzyl chloride under basic conditions, often using sodium hydride (NaH) or potassium carbonate (K2CO3) as the base.
Methylation: The methylation of the purine ring is achieved using methyl iodide (CH3I) in the presence of a strong base like sodium hydride.
Purification: The final product is purified using column chromatography or recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamine moiety, leading to the formation of corresponding imines or nitriles.
Reduction: Reduction reactions can target the purine ring or the benzyl groups, potentially yielding dihydropurine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are frequently used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imines or nitriles, while reduction could produce dihydropurine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 8-(benzylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. Its purine structure is similar to that of nucleotides, allowing it to interact with enzymes involved in DNA and RNA synthesis.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may act as an inhibitor of specific enzymes, such as kinases, which are involved in cancer cell proliferation. Research is ongoing to determine its efficacy and safety as a drug candidate.
Industry
Industrially, this compound could be used in the development of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 8-(benzylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes. It may inhibit enzyme activity by mimicking the natural substrates of these enzymes, thereby blocking their active sites. This inhibition can disrupt critical biological pathways, leading to therapeutic effects such as the inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
8-(Benzylamino)-1H-purine-2,6(3H,7H)-dione: Lacks the methyl groups present in the target compound.
3-Methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione: Lacks the benzylamino group.
8-(Benzylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the 3-methylbenzyl group.
Uniqueness
The uniqueness of 8-(benzylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione lies in its specific substitution pattern, which may confer unique biological activity and chemical reactivity. The presence of both benzylamino and 3-methylbenzyl groups, along with the methyl group on the purine ring, provides a distinct set of properties that can be exploited in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
8-(benzylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-14-7-6-10-16(11-14)13-26-17-18(25(2)21(28)24-19(17)27)23-20(26)22-12-15-8-4-3-5-9-15/h3-11H,12-13H2,1-2H3,(H,22,23)(H,24,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPQJNHMBFBMCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2NCC4=CC=CC=C4)N(C(=O)NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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